molecular formula C14H21N3S B14777856 3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile

3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile

Cat. No.: B14777856
M. Wt: 263.40 g/mol
InChI Key: AWNJMYCXMWXDEV-UHFFFAOYSA-N
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Description

3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile is an organic compound with the molecular formula C14H21N3S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile typically involves the reaction of thiophen-3-ylmethylamine with a piperidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophen-3-ylmethylamine: A precursor in the synthesis of the compound.

    Piperidine: The core structure of the compound.

    Butanenitrile: A related nitrile compound.

Uniqueness

3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring provides a versatile scaffold for further modifications, while the thiophen-3-ylmethylamino group contributes to its potential biological activity .

Properties

Molecular Formula

C14H21N3S

Molecular Weight

263.40 g/mol

IUPAC Name

3-[4-(thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile

InChI

InChI=1S/C14H21N3S/c1-12(2-6-15)17-7-3-14(4-8-17)16-10-13-5-9-18-11-13/h5,9,11-12,14,16H,2-4,7-8,10H2,1H3

InChI Key

AWNJMYCXMWXDEV-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)N1CCC(CC1)NCC2=CSC=C2

Origin of Product

United States

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